

Technical Support Center: Controlling the C49 to C54 TiSi₂ Phase Transition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C49 to C54 phase transition of titanium silicide (TiSi₂).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the C49 and C54 phases of TiSi₂?

A1: **Titanium disilicide** (TiSi₂) exists in two primary crystalline structures: the metastable C49 phase and the stable C54 phase. The key difference lies in their crystal structures and, consequently, their electrical properties. The C49 phase has a base-centered orthorhombic structure with higher resistivity (60-90 μΩ·cm), while the C54 phase possesses a face-centered orthorhombic structure and exhibits a much lower resistivity (15-20 μΩ·cm).^{[1][2]} For applications in microelectronics, achieving a complete transformation to the low-resistivity C54 phase is crucial for optimal device performance.^[1]

Q2: What is the typical temperature range for the C49 to C54 phase transition?

A2: The C49 phase typically forms at annealing temperatures between 550°C and 700°C.^[1] The subsequent transformation to the desirable C54 phase generally occurs at higher temperatures, typically in the range of 650°C to 850°C.^{[1][2]} However, this transition temperature is not fixed and can be influenced by a variety of experimental parameters.

Q3: How does the initial titanium film thickness affect the phase transition?

A3: The thickness of the initial titanium (Ti) film is a critical factor. Thinner Ti films generally require higher annealing temperatures to transform from the C49 to the C54 phase.^{[2][3][4]} For instance, for a 20 nm Ti film on a Si(100) substrate, the transition occurs between 600°C and 700°C, whereas for films thinner than 10 nm, a higher temperature is required.^{[1][3]} This phenomenon is often referred to as the "fine-line effect" in the context of microelectronics, where the transformation becomes more difficult in narrower and thinner lines.

Q4: Does the silicon substrate orientation play a role in the phase transition?

A4: Yes, the crystallographic orientation of the silicon substrate influences the transition temperature. The C49 to C54 transformation occurs at a lower temperature on Si(100) substrates compared to Si(111) substrates for the same Ti film thickness.^{[2][3][5]} For a 20 nm Ti film, the transition temperature is between 600°C and 700°C on Si(100), but increases to between 700°C and 800°C on Si(111).^{[2][3][5]}

Q5: Can dopants in the silicon substrate affect the phase transition?

A5: Dopants can influence the kinetics of the phase transition. High concentrations of certain dopants, such as arsenic, can increase the activation energy for the C49 to C54 transformation, thereby retarding it.^[6] However, some studies suggest that the primary effect of the substrate is on the growth rate of the C54 phase after nucleation, rather than on the nucleation density itself.^[6]

Troubleshooting Guide

Issue 1: Incomplete C49 to C54 Phase Transition

- Symptom: High sheet resistance values after annealing, and X-ray Diffraction (XRD) analysis shows the presence of the C49 phase alongside the C54 phase.
- Possible Causes & Solutions:
 - Insufficient Annealing Temperature or Time: The annealing temperature may be too low or the duration too short to provide the necessary thermal budget for the complete transformation.

- Solution: Increase the annealing temperature in increments (e.g., 25-50°C) or prolong the annealing time. Rapid Thermal Annealing (RTA) is often used to provide precise control over the thermal budget.[\[1\]](#)
- Film Thickness: Thinner films require higher transition temperatures.
 - Solution: If the film thickness is a constraint, a higher annealing temperature will be necessary. For future experiments, consider if a slightly thicker initial Ti film is permissible.
- Substrate Orientation: The transition is more difficult on Si(111) than on Si(100).
 - Solution: Be prepared to use higher annealing temperatures when working with Si(111) substrates.[\[2\]](#)[\[3\]](#)[\[5\]](#)
- Dopant Effects: High concentrations of certain dopants can hinder the transformation.
 - Solution: Characterize the dopant concentration in your substrate. If it is very high, a significantly higher thermal budget may be required.

Issue 2: Agglomeration of the TiSi₂ Film at High Temperatures

- Symptom: Increased sheet resistance at very high annealing temperatures (typically >900°C), and Scanning Electron Microscopy (SEM) reveals island-like structures or discontinuities in the film.[\[2\]](#)
- Possible Causes & Solutions:
 - Excessive Annealing Temperature: While high temperatures promote the C54 phase formation, excessively high temperatures can lead to film agglomeration, which degrades its electrical properties.[\[2\]](#)
 - Solution: Carefully define the process window. This is the temperature range where the C54 phase is completely formed but before the onset of significant agglomeration.[\[1\]](#) Using a capping layer, such as TiN, can sometimes help improve the thermal stability of the silicide film.

- Use of Interlayers: The introduction of a thin interlayer, such as Tantalum (Ta), between the Ti film and the Si substrate has been shown to suppress agglomeration.[7]

Issue 3: High Compressive Stress Leading to Film Delamination

- Symptom: The TiSi₂ film peels or delaminates from the silicon substrate.
- Possible Causes & Solutions:
 - Stress Evolution during Phase Transformation: The formation of the C49 phase is associated with an increase in compressive stress.[8]
 - Solution: Modifying the deposition conditions, such as using an elevated deposition temperature, can influence the stress levels in the film. Additionally, engineering the stress by depositing a film with a different thermal expansion coefficient on the backside of the wafer can influence the reaction kinetics.[9]

Data Presentation

Table 1: Influence of Experimental Parameters on C49-C54 Transition Temperature

Parameter	Condition 1	Transition Temperature (°C)	Condition 2	Transition Temperature (°C)	Reference(s)
Ti Film Thickness	40 nm on Si(100)	600 - 700	< 10 nm on Si(100)	> 700 - 800	[1][3][4]
Substrate Orientation	20 nm Ti on Si(100)	600 - 700	20 nm Ti on Si(111)	700 - 800	[2][3][5]
Interlayer	No interlayer	~750	5-10 Å Ta interlayer	Lowered by ~200	[7]

Table 2: Electrical Resistivity of TiSi₂ Phases

TiSi ₂ Phase	Crystal Structure	Resistivity (μΩ·cm)	Reference(s)
C49	Base-centered Orthorhombic	60 - 90	[1]
C54	Face-centered Orthorhombic	15 - 20	[1]

Experimental Protocols

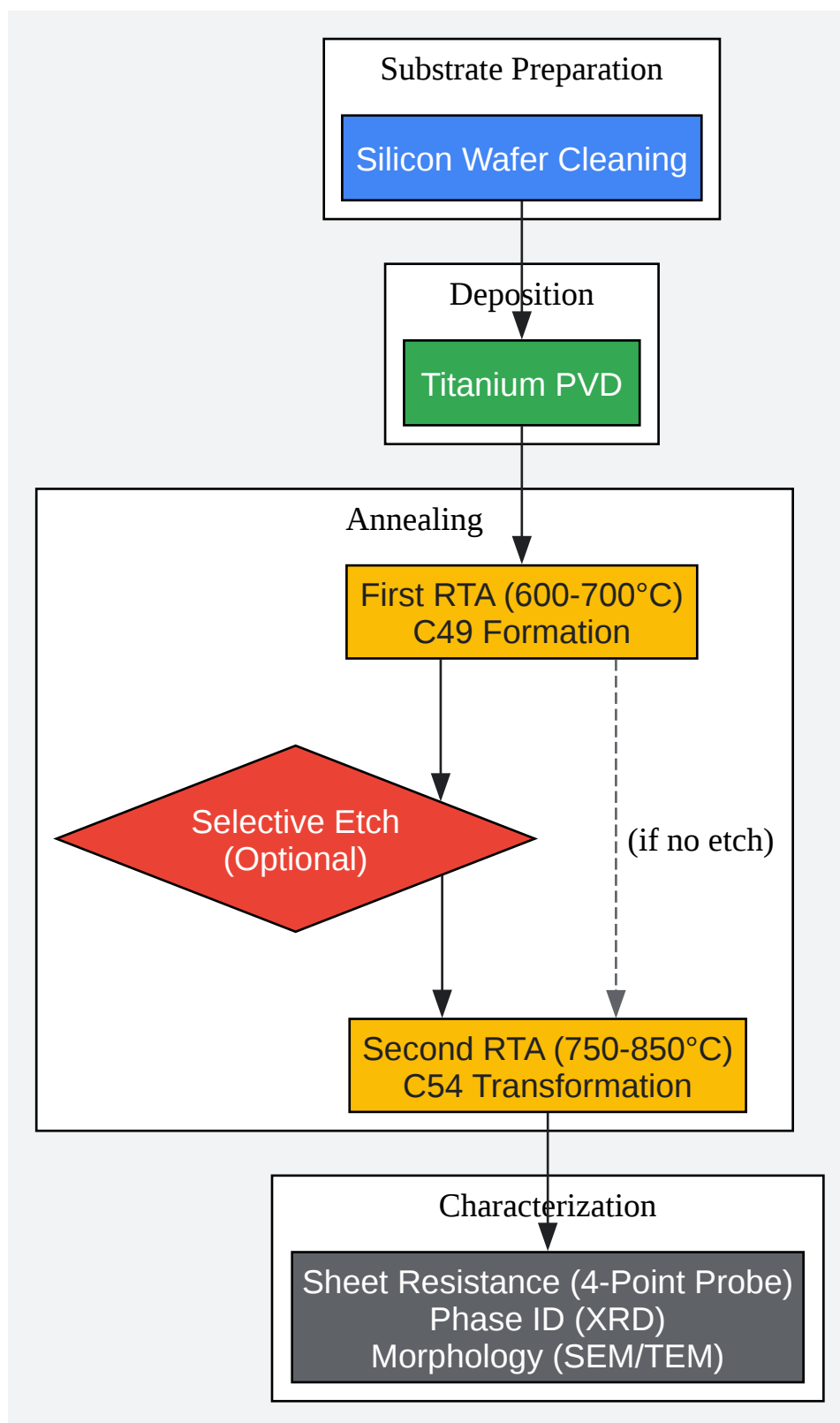
Protocol 1: Standard Formation of TiSi₂ via Solid-State Reaction

- Substrate Preparation:
 - Begin with a clean silicon wafer (e.g., Si(100) or Si(111)).
 - Perform a standard RCA clean or a buffered oxide etch to remove the native oxide layer immediately before loading into the deposition system.
- Titanium Deposition:
 - Deposit a thin film of titanium onto the silicon substrate using a physical vapor deposition (PVD) technique such as sputtering or electron-beam evaporation.
 - The base pressure of the deposition chamber should be in the high vacuum or ultra-high vacuum (UHV) range to minimize contamination.
- Annealing:
 - Transfer the wafer to a rapid thermal annealing (RTA) system.
 - Perform a two-step anneal:
 - First Step (C49 formation): Anneal at a temperature between 600°C and 700°C for 30-60 seconds in a nitrogen (N₂) or argon (Ar) ambient.
 - Selective Etch (Optional): If a self-aligned process is desired, selectively etch the unreacted titanium from non-silicon areas (e.g., silicon dioxide) using a wet etchant that

does not attack the formed silicide.

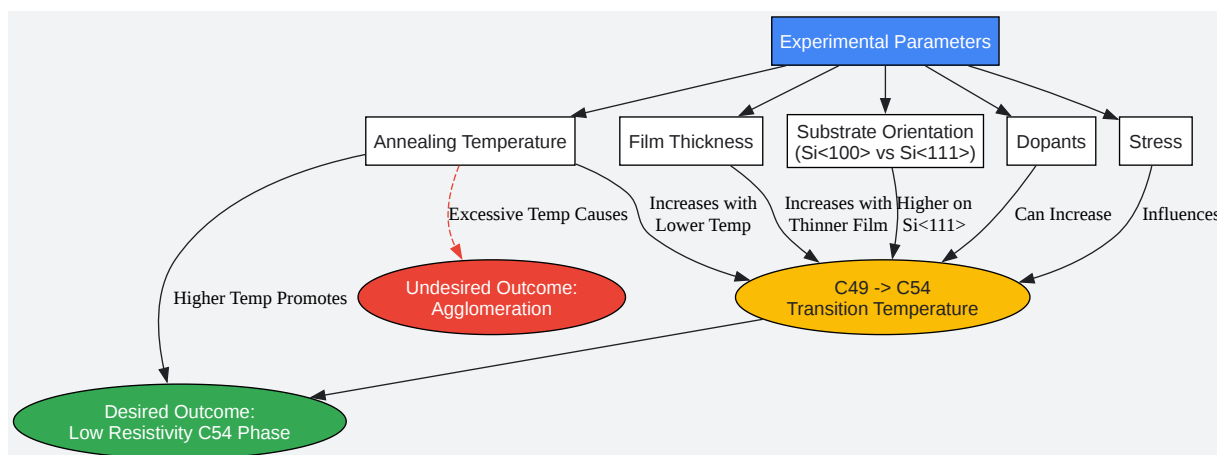
- Second Step (C54 formation): Perform a second anneal at a higher temperature, typically between 750°C and 850°C, for 30-60 seconds to transform the C49 phase to the C54 phase.
- Characterization:
 - Sheet Resistance: Measure the sheet resistance using a four-point probe to determine the extent of the C54 phase formation (a significant drop in resistance indicates a successful transition).
 - Phase Identification: Use X-ray Diffraction (XRD) to identify the crystalline phases present.
 - Morphology: Analyze the film morphology and thickness using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Visualizations



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Caption: Experimental workflow for the two-step annealing process to form C54-TiSi₂.



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- To cite this document: BenchChem. [Technical Support Center: Controlling the C49 to C54 TiSi₂ Phase Transition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078298#controlling-the-c49-to-c54-tisi-phase-transition]

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